Product packaging for 4-chloro-1-(piperidin-1-yl)butan-1-one(Cat. No.:CAS No. 90436-20-7)

4-chloro-1-(piperidin-1-yl)butan-1-one

Cat. No.: B1267837
CAS No.: 90436-20-7
M. Wt: 189.68 g/mol
InChI Key: NLURCGOBHUYBNK-UHFFFAOYSA-N
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Description

4-chloro-1-(piperidin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C9H16ClNO and its molecular weight is 189.68 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-Chloro-1-oxobutyl)piperidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 195008. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16ClNO B1267837 4-chloro-1-(piperidin-1-yl)butan-1-one CAS No. 90436-20-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1-piperidin-1-ylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO/c10-6-4-5-9(12)11-7-2-1-3-8-11/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLURCGOBHUYBNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00307763
Record name 1-(4-chloro-1-oxobutyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00307763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90436-20-7
Record name NSC195008
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195008
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-chloro-1-oxobutyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00307763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Chloro 1 Piperidin 1 Yl Butan 1 One

Historical and Classical Synthetic Routes to 4-chloro-1-(piperidin-1-yl)butan-1-one

The most traditional and straightforward synthesis of this compound involves the acylation of piperidine (B6355638) with 4-chlorobutanoyl chloride. This reaction, a classic example of Schotten-Baumann conditions, typically involves reacting the acyl chloride with the secondary amine in the presence of a base (like aqueous sodium hydroxide (B78521) or an organic base such as triethylamine) to neutralize the hydrogen chloride byproduct. The relative simplicity and high yields of this method have made it a long-standing choice in organic synthesis.

Another classical approach involves the modification of a precursor ketone. For instance, a related compound, 4-chloro-1-(3-pyridinyl)-1-butanone, is synthesized by refluxing methyl nicotinate (B505614) with γ-butyrolactone (4-hydroxybutyric acid lactone) and sodium methoxide (B1231860) in dioxane. prepchem.com The subsequent treatment with concentrated hydrochloric acid for an extended period introduces the chloro group, converting the intermediate alcohol to the desired chloride. prepchem.com This type of multi-step sequence, starting from readily available lactones and esters, represents a common strategy in classical organic synthesis.

These historical methods, while effective, often rely on harsh reagents, stoichiometric activators, and chlorinated solvents, prompting the development of more advanced and sustainable alternatives.

Modern Innovations in Carbon-Carbon Bond Formation for Ketone Synthesis

The formation of the ketone moiety is a critical step in the synthesis of the target molecule's backbone. Modern organic chemistry offers a plethora of innovative methods for carbon-carbon bond formation to construct ketones, moving beyond simple acylation reactions. researchgate.netfiveable.mealevelchemistry.co.uk

One of the most powerful techniques is the Grignard reaction , where an organomagnesium halide reacts with a nitrile. numberanalytics.comlibretexts.org For the synthesis of the butanone core, a Grignard reagent could be added to a nitrile, followed by hydrolysis to yield the ketone. numberanalytics.com

Friedel-Crafts acylation is another cornerstone of ketone synthesis, particularly for aryl ketones. numberanalytics.comlibretexts.orgyoutube.com This reaction involves the acylation of an aromatic ring using an acyl chloride with a Lewis acid catalyst. numberanalytics.com While not directly applicable to the aliphatic ketone in this compound, it exemplifies a major class of ketone synthesis reactions.

More advanced methods include the hydroacylation of alkenes , which is a highly atom-economical approach for preparing ketones from carbonyl compounds and alkenes. researchgate.net Additionally, the coupling of organometallic reagents with activated amides, such as Weinreb amides , provides a controlled route to ketone synthesis, preventing the common problem of over-addition that can occur with more reactive carbonyl species. researchgate.net The Wittig reaction and aldol (B89426) reactions are also fundamental C-C bond-forming reactions that can be adapted to create complex molecules containing a ketone functional group. alevelchemistry.co.uk

Table 1: Comparison of Modern Ketone Synthesis Strategies
MethodReactantsKey FeaturesReference
Grignard ReactionOrganomagnesium Halide + NitrileVersatile for various ketone types; requires hydrolysis step. numberanalytics.comlibretexts.org
Weinreb Amide SynthesisOrganometallic Reagent + Weinreb AmidePrevents over-addition; provides high yields and purity. researchgate.net
Hydroacylation of AlkenesAlkene + Aldehyde/AmideHigh atom economy; often requires transition metal catalyst. researchgate.net
Friedel-Crafts AcylationAromatic Ring + Acyl Halide/AnhydrideEffective for aryl ketones; requires Lewis acid catalyst. numberanalytics.comlibretexts.org

Strategies for Chloro Group Introduction and Positional Control

Introducing a chlorine atom at a specific position (regioselectivity) is a significant challenge in organic synthesis. For this compound, the chlorine must be placed at the C4 position, distal from the carbonyl group.

A primary strategy to achieve this is to use a starting material that already contains the chloro group in the correct position, such as 4-chlorobutanoyl chloride or 4-chlorobutyric acid . This approach circumvents the challenges of regioselective chlorination of the pre-formed ketone.

Alternatively, selective chlorination of a precursor alcohol is a viable route. The synthesis of 6-chloro-6-deoxycellulose esters has been achieved through the regioselective reaction of primary alcohol groups with methanesulfonyl chloride (MsCl) , demonstrating a method for targeted chlorination. nih.gov A similar strategy could be applied to a precursor like 4-hydroxy-1-(piperidin-1-yl)butan-1-one. The Appel reaction, using reagents like triphenylphosphine (B44618) and carbon tetrachloride, is another classic method for converting alcohols to chlorides with high fidelity. organic-chemistry.org

Direct chlorination of ketones often leads to α-halogenation due to the formation of an enol or enolate intermediate. mdpi.com However, radical halogenation can offer different selectivity. The reactivity-selectivity principle notes that less reactive halogens like bromine are more selective than chlorine. youtube.commasterorganicchemistry.com While direct γ-chlorination of the ketone is difficult, free-radical chlorination under specific conditions or via remote functionalization strategies could be explored.

Table 2: Selected Chlorination Reagents and Methods
Reagent/MethodSubstrateKey FeaturesReference
4-Chlorobutanoyl chlorideAmine (Piperidine)Direct incorporation of the entire chloro-acyl chain.-
Methanesulfonyl chloride (MsCl)AlcoholProvides chemo- and regioselective C-6 chlorination in cellulose. nih.gov
N-Chlorosuccinimide (NCS)Ketone (enolate)Typically results in α-chlorination. nih.gov
Appel Reaction (e.g., CCl₄, PPh₃)AlcoholMild conditions for converting alcohols to chlorides. organic-chemistry.org

Investigation of Piperidine Ring Incorporation Techniques

The piperidine ring is a prevalent structural motif, and numerous methods exist for its incorporation into molecules. nih.govnih.gov For the synthesis of this compound, the most direct method is the formation of an amide bond between the piperidine nitrogen and the butanoyl carbonyl carbon.

This is typically achieved through amide coupling reactions . acgpubs.org Using an activated carboxylic acid derivative, such as an acyl chloride (4-chlorobutanoyl chloride), is the classical approach. semanticscholar.org Modern coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) in the presence of an activator like 4-(Dimethylamino)pyridine (DMAP) can efficiently couple a carboxylic acid (4-chlorobutyric acid) directly with piperidine under milder conditions. acgpubs.org

Other strategies for forming the piperidine ring itself include intramolecular cyclization reactions. nih.gov For example, an efficient route from halogenated amides to piperidines has been developed that integrates amide activation, reduction, and intramolecular nucleophilic substitution in a one-pot reaction without metal catalysts. nih.govresearchgate.net Another method involves the N-heterocyclization of primary amines with diols, catalyzed by an Iridium complex, to form various cyclic amines, including piperidines. organic-chemistry.org While these methods build the piperidine ring itself, direct acylation of pre-existing piperidine is the most atom-economical route for the target compound.

Green Chemistry Approaches to the Synthesis of this compound

Green chemistry principles aim to reduce waste, avoid hazardous substances, and improve energy efficiency. u-szeged.hu These principles can be applied to the synthesis of this compound.

Significant progress has been made in developing synthetic reactions that minimize or eliminate the need for catalysts and solvents.

Solvent-Free Amide Synthesis : A green method for amide synthesis involves the direct reaction of a carboxylic acid and urea (B33335) in the presence of boric acid as a catalyst under solvent-free conditions. semanticscholar.orgresearchgate.net The reactants are triturated and heated, leading to a rapid and efficient formation of the amide bond. semanticscholar.org This could be adapted for the coupling of 4-chlorobutyric acid and a piperidine precursor.

Solvent-Free Halogenation : The halogenation of ketones has been achieved using N-halosuccinimides under solvent-free conditions, sometimes with a catalytic amount of an acid like p-toluenesulfonic acid (p-TSA). researchgate.netdocumentsdelivered.com The reagents are simply ground together, offering a significant improvement over traditional solvent-based methods. researchgate.net

Catalyst-Free Amidation : Photoinduced, catalyst-free aminocarbonylation of aryl iodides with amines has been reported, showcasing the potential of light-mediated, catalyst-free C-N bond formation. nih.gov Furthermore, a dual-catalysis approach using visible light and an N-heterocyclic carbene (NHC) enables the direct, atom-economical synthesis of amides from aldehydes and imines under redox-neutral conditions, avoiding metal catalysts and byproducts. acs.org

The use of renewable feedstocks, or biomass, is a cornerstone of sustainable chemistry. u-szeged.hu These materials, including carbohydrates, lignins, and vegetable oils, offer an alternative to depleting fossil fuels. u-szeged.hukit.edu

For the synthesis of this compound, renewable pathways to its precursors could be envisioned. For example, γ-butyrolactone, a precursor in one of the classical syntheses, can be produced from renewable resources like succinic acid, which is accessible via the fermentation of carbohydrates. Piperidine is industrially produced via the hydrogenation of pyridine (B92270), which is typically derived from fossil fuels. nih.gov Research into producing pyridine and other nitrogen-containing heterocycles from biomass, such as through the catalytic conversion of glycerol (B35011) or other bio-derived platform chemicals, is an active area of investigation. The development of biocatalytic routes, such as using immobilized lipases for multicomponent reactions to produce piperidines, also represents a promising green alternative. rsc.org

Table of Compounds

Compound Name
This compound
4-chloro-1-(3-pyridinyl)-1-butanone
4-chlorobutanoyl chloride
4-chlorobutyric acid
4-hydroxy-1-(piperidin-1-yl)butan-1-one
6-chloro-6-deoxycellulose ester
Appel reaction
Boric acid
Carbon tetrachloride
EDC·HCl (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)
DMAP (4-(Dimethylamino)pyridine)
γ-butyrolactone (4-hydroxybutyric acid lactone)
Hydrogen chloride
Methanesulfonyl chloride (MsCl)
Methyl nicotinate
N-chlorosuccinimide (NCS)
p-toluenesulfonic acid (p-TSA)
Piperidine
Pyridine
Schotten-Baumann reaction
Sodium hydroxide
Sodium methoxide
Succinic acid
Triethylamine
Triphenylphosphine
Urea
Weinreb amide

Atom Economy and Reaction Efficiency Optimization

The concept of atom economy, a cornerstone of green chemistry, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comjocpr.com A higher atom economy signifies a more sustainable process with less waste generation. jocpr.com

To address the inherent limitations of the traditional approach, research has shifted towards optimizing reaction conditions and exploring alternative, more atom-economical synthetic pathways.

Catalytic Approaches and Reaction Condition Optimization

Modern synthetic strategies aim to move away from stoichiometric reagents towards catalytic systems. While specific catalytic methods for the direct synthesis of this compound are not extensively documented in publicly available literature, the principles of catalytic acylation are well-established. The use of a catalyst could potentially enable the direct coupling of piperidine with 4-chlorobutanoic acid, a more atom-economical alternative to the acid chloride. This approach would theoretically produce only water as a byproduct, significantly improving the atom economy.

Optimization of the conventional Schotten-Baumann reaction itself is a key area of investigation. Studies on related reactions have demonstrated that factors such as solvent choice, base, temperature, and reaction time can be fine-tuned to maximize yield and minimize side reactions. For instance, the use of a two-phase solvent system, consisting of water and an organic solvent, is a common strategy in Schotten-Baumann reactions to facilitate the separation of the product and the neutralization of the acid byproduct. wikipedia.org

Comparative Analysis of Synthetic Methodologies

To illustrate the impact of different synthetic strategies on reaction efficiency, a comparative analysis is presented below. This includes a theoretical calculation of atom economy for different potential routes to this compound.

Synthetic Route Reactants Desired Product Byproduct(s) Theoretical Atom Economy (%)
Route A: Acylation with 4-chlorobutyryl chloride (with NaOH) Piperidine + 4-Chlorobutyryl chloride + NaOHThis compoundNaCl + H₂O57.3%
Route B: Direct Amide Coupling (Hypothetical Catalytic) Piperidine + 4-Chlorobutanoic acidThis compoundH₂O91.2%

Note: The atom economy is calculated using the formula: (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100. The calculation for Route A includes the base required for neutralization.

The data clearly demonstrates the superior atom economy of a potential catalytic direct amidation (Route B) over the traditional Schotten-Baumann reaction using the acid chloride (Route A). The development of efficient catalysts for this direct coupling is therefore a significant goal in the green synthesis of this compound.

Further research into optimizing existing methods and discovering novel catalytic systems will be crucial in developing truly sustainable and efficient manufacturing processes for this important chemical intermediate. The principles of atom economy and reaction efficiency will undoubtedly guide these future endeavors, paving the way for greener chemical synthesis.

Mechanistic Studies of Chemical Reactivity of 4 Chloro 1 Piperidin 1 Yl Butan 1 One

Electrophilic and Nucleophilic Reactivity of the Carbonyl Center

The carbonyl group (C=O) is a central feature of the molecule's reactivity profile, exhibiting dual electrophilic and nucleophilic characteristics. libretexts.org

Electrophilicity of the Carbonyl Carbon: The significant difference in electronegativity between the carbon and oxygen atoms results in a polarized double bond, with the carbon atom bearing a partial positive charge (δ+) and the oxygen atom a partial negative charge (δ-). This inherent polarization renders the carbonyl carbon an electrophilic center, making it susceptible to attack by a wide range of nucleophiles. libretexts.orgquora.com The reaction typically proceeds via a nucleophilic addition mechanism, where the nucleophile attacks the electrophilic carbon, breaking the π-bond and forming a tetrahedral intermediate. libretexts.org The presence of the adjacent amide nitrogen can slightly modulate this electrophilicity through resonance, but the carbon remains a primary site for nucleophilic attack.

Nucleophilicity/Basicity of the Carbonyl Oxygen: The lone pairs of electrons on the carbonyl oxygen atom confer nucleophilic and basic properties. This site can be protonated by acids or coordinate to Lewis acids. Such interactions enhance the electrophilicity of the carbonyl carbon, activating the group towards attack by even weak nucleophiles. libretexts.org

The reactivity of the carbonyl center towards various nucleophiles can be summarized as follows:

Nucleophile TypeExampleExpected ReactivityMechanism
Strong, "Hard" NucleophilesGrignard Reagents (R-MgBr), Organolithiums (R-Li)HighNucleophilic Addition
Strong, "Soft" NucleophilesHydride donors (NaBH₄, LiAlH₄)HighNucleophilic Addition (Reduction)
Weaker, Neutral NucleophilesAlcohols (R-OH), Amines (R-NH₂)Moderate (often requires acid catalysis)Nucleophilic Addition
Carbon NucleophilesEnolates, Cyanide (CN⁻)Moderate to HighNucleophilic Addition

Nucleophilic Substitution Reactions Involving the Chloro Group

The terminal chloro group is attached to a primary carbon, making it a prime site for nucleophilic substitution reactions. Given the unhindered nature of the primary carbon, these reactions are expected to proceed predominantly through a bimolecular nucleophilic substitution (S_N2) mechanism. utexas.edu This mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral, in a single, concerted step. utexas.edu

The rate and success of the S_N2 reaction are dependent on several factors, including the strength of the nucleophile, the solvent, and the temperature. A variety of nucleophiles can be employed to displace the chloride ion, which is a good leaving group. utexas.edu

NucleophileReagent ExampleProduct StructureProduct Class
AzideSodium Azide (NaN₃)4-azido-1-(piperidin-1-yl)butan-1-oneAlkyl Azide
CyanideSodium Cyanide (NaCN)5-oxo-5-(piperidin-1-yl)pentanenitrileNitrile
Hydroxide (B78521)Sodium Hydroxide (NaOH)4-hydroxy-1-(piperidin-1-yl)butan-1-oneAlcohol
ThiolateSodium Thiophenoxide (NaSPh)4-(phenylthio)-1-(piperidin-1-yl)butan-1-oneThioether
AmineAmmonia (NH₃)4-amino-1-(piperidin-1-yl)butan-1-onePrimary Amine

These substitution reactions provide a versatile pathway for further functionalization of the molecule. researchgate.net

Reactivity Profiles of the Piperidine (B6355638) Moiety

While piperidine itself is a strong base and a competent nucleophile, its incorporation into an amide linkage in 4-chloro-1-(piperidin-1-yl)butan-1-one drastically alters its reactivity. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group through resonance.

This resonance delocalization has two major consequences:

Reduced Basicity: The nitrogen lone pair is less available to accept a proton, making the amide significantly less basic than a corresponding amine.

Reduced Nucleophilicity: The nitrogen is a very poor nucleophile, and reactions involving nucleophilic attack by the amide nitrogen are generally unfavorable.

The primary reactivity associated with this moiety under typical conditions is the potential for hydrolysis of the amide bond. This reaction, however, requires harsh conditions, such as prolonged heating in strong aqueous acid or base, to cleave the C-N bond and yield piperidine and 4-chlorobutanoic acid (or its carboxylate salt).

Intramolecular Cyclization and Rearrangement Pathways

The presence of a nucleophilic center (the carbonyl oxygen) and an electrophilic center (the carbon bearing the chlorine) within the same molecule, separated by a flexible alkyl chain, creates the potential for intramolecular reactions.

Intramolecular Cyclization via Enolate: Under basic conditions, a proton can be abstracted from the carbon alpha to the carbonyl group (C2) to form an enolate. This enolate is a carbon-based nucleophile and can attack the terminal carbon (C4) bearing the chlorine atom in an intramolecular S_N2 reaction. This would result in the formation of a cyclopropyl ring, yielding 1-(piperidin-1-yl)cyclopropyl)methanone. The formation of a three-membered ring can be kinetically feasible, although thermodynamically strained.

Intramolecular Cyclization via Aldol-type Reaction: While a classic intramolecular aldol (B89426) reaction is not possible, related cyclizations can be envisioned. For instance, in the presence of a strong base, tandem reactions could occur. However, the most direct intramolecular pathway involves the enolate as described above. Studies on related N-substituted piperidin-4-ones have shown their propensity to undergo intramolecular aldol-type cyclizations, highlighting the potential for such pathways in related systems. researchgate.net

Rearrangement Pathways: Significant molecular rearrangements are less likely under standard conditions. Pathways such as 1,2-hydride or 1,2-alkyl shifts typically require the formation of a carbocation intermediate. Given that the chloro group is on a primary carbon, the formation of a primary carbocation via an S_N1 mechanism is highly unfavorable. utexas.edu Therefore, rearrangement reactions are not considered a major reactivity pathway for this molecule.

Computational Exploration of Reaction Mechanisms for this compound Transformations

While experimental studies provide crucial data on reaction outcomes, computational chemistry offers a powerful tool for elucidating the detailed mechanisms at a molecular level. nih.gov Methods such as Density Functional Theory (DFT) can be employed to model the reactivity of this compound and explore the potential energy surfaces of its transformations. rsc.orgnih.gov

Specific applications of computational modeling for this molecule could include:

Mapping Reaction Pathways: Calculating the minimum energy path for the S_N2 substitution at the chloro-substituted carbon (Section 3.2) and the intramolecular cyclization via the enolate intermediate (Section 3.4). This would involve locating the transition state structures and calculating the activation energy barriers for each proposed step. rsc.org

Analyzing Carbonyl Reactivity: Calculating electrostatic potential maps to visualize the electrophilic nature of the carbonyl carbon and the nucleophilic nature of the oxygen. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's susceptibility to nucleophilic and electrophilic attack.

Evaluating Competing Mechanisms: In cases where multiple reaction pathways are plausible, such as intermolecular substitution versus intramolecular cyclization, computational studies can determine the relative activation barriers. The pathway with the lower energy barrier is predicted to be the kinetically favored product, providing a theoretical basis for observed product distributions.

Computational MethodMechanistic Question AddressedKey Parameters Calculated
Density Functional Theory (DFT)S_N2 vs. S_N1 mechanism for chloro group substitutionTransition state geometries, activation energies, reaction energies
DFT with Solvation ModelEffect of solvent on intermolecular vs. intramolecular reactionsSolvation energies, free energy profiles in solution
Natural Bond Orbital (NBO) AnalysisReactivity of the carbonyl groupAtomic charges, orbital interactions, degree of resonance
Ab Initio Molecular Dynamics (AIMD)Dynamic behavior leading to cyclizationReal-time simulation of bond formation/breaking, conformational changes

These computational approaches serve to bridge theory and experiment, providing a detailed understanding of the factors that control the chemical reactivity of this compound. nih.gov

Advanced Spectroscopic and Structural Characterization of 4 Chloro 1 Piperidin 1 Yl Butan 1 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the molecular structure of organic compounds in solution and the solid state. For a molecule such as 4-chloro-1-(piperidin-1-yl)butan-1-one, a suite of NMR experiments can provide a complete picture of its covalent framework and conformational preferences.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

While 1D NMR (¹H and ¹³C) provides initial information on the chemical environment of magnetically active nuclei, 2D NMR techniques are essential for unambiguously assigning these signals and establishing through-bond and through-space connectivities.

Correlated Spectroscopy (COSY): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would reveal correlations between the protons on adjacent carbons in the piperidine (B6355638) ring and the butyl chain. For instance, the protons on C2' and C6' of the piperidine ring would show correlations to their neighbors on C3' and C5', respectively. Similarly, in the butyl chain, correlations would be observed between H-2 and H-3, and between H-3 and H-4.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. It is instrumental in assigning the ¹³C signals based on the more readily interpretable ¹H spectrum. Each CH, CH₂, and CH₃ group in this compound would produce a distinct cross-peak in the HSQC spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for piecing together the molecular skeleton. Key HMBC correlations for this molecule would include the correlation from the protons on C2' and C6' of the piperidine ring to the carbonyl carbon (C-1), confirming the amide linkage. Additionally, correlations from the H-2 protons to the carbonyl carbon (C-1) and C-4 would be expected.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformational preferences. For the piperidine ring, which typically adopts a chair conformation, NOESY can reveal axial and equatorial proton relationships. For example, a NOESY spectrum could show correlations between the axial protons on C2', C4', and C6' of the piperidine ring.

Table 1: Illustrative 2D NMR Correlations for this compound

Proton (¹H) Signal COSY Correlations (¹H) HMBC Correlations (¹³C)
H-2 (butanoyl) H-3 C-1, C-3, C-4
H-3 (butanoyl) H-2, H-4 C-1, C-2, C-4
H-4 (butanoyl) H-3 C-2, C-3
H-2'/H-6' (piperidine) H-3'/H-5' C-1, C-3'/C-5', C-4'
H-3'/H-5' (piperidine) H-2'/H-6', H-4' C-2'/C-6', C-4'

Solid-State NMR Applications for Conformational Analysis

Solid-State NMR (ssNMR) provides structural information on materials in their solid form, which is particularly useful for crystalline or amorphous solids that are not amenable to solution NMR or X-ray crystallography. nih.gov For this compound, ssNMR can be used to study its conformation and packing in the solid state, which may differ from its solution-state conformation due to crystal packing forces. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can provide high-resolution ¹³C spectra of the solid material, revealing information about the local environment of each carbon atom. The presence of multiple peaks for a single carbon site could indicate the presence of different conformers or crystallographically inequivalent molecules in the unit cell.

X-ray Diffraction Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of structural information for this compound, assuming a suitable single crystal can be grown.

Analysis of Bond Lengths, Angles, and Dihedral Angles

X-ray crystallography allows for the precise measurement of bond lengths, bond angles, and dihedral (torsion) angles to within a few thousandths of an Ångstrom and tenths of a degree, respectively. For derivatives of piperidine, the piperidine ring is often observed in a chair conformation. rasayanjournal.co.innih.gov The analysis of the crystal structure of a related compound, 2,2-dichloro-1-(piperidin-1-yl)butane-1,3-dione, confirms the piperidine ring in a chair conformation. nih.gov For this compound, the exact puckering parameters of the piperidine ring and the torsion angles of the flexible butyl chain would be determined.

Table 2: Representative Bond Lengths and Angles for a Piperidine Derivative

Parameter Description Expected Value (Illustrative)
C-N Bond Length Amide bond ~1.34 Å
C=O Bond Length Carbonyl bond ~1.23 Å
C-Cl Bond Length Alkyl chloride bond ~1.78 Å
C-N-C Angle Within piperidine ring ~112°
O=C-N Angle Amide angle ~122°

Note: These are typical values and would be precisely determined for the specific compound by X-ray analysis.

Investigation of Intermolecular Interactions and Crystal Packing

The way molecules pack in a crystal lattice is determined by a network of intermolecular interactions. In the case of this compound, these interactions would likely include weak C-H···O and C-H···Cl hydrogen bonds. nih.gov The carbonyl oxygen is a good hydrogen bond acceptor, and the chloro-substituent can also participate in halogen bonding. The crystal structure of 2,2-dichloro-1-(piperidin-1-yl)butane-1,3-dione reveals C-H···O and C-H···Cl hydrogen bonds that link the molecules into layers. nih.gov The analysis of these interactions is crucial for understanding the physical properties of the solid material, such as its melting point and solubility.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₉H₁₆ClNO), the expected exact mass can be calculated and compared to the experimental value, typically with an accuracy of a few parts per million. For instance, HRMS data for a related compound, trans-4-chloro-2-(4-methoxybenzyl)-1-tosylpiperidine, was reported with high accuracy. rasayanjournal.co.in

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the molecule. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced, which provides further structural confirmation. For this compound, characteristic fragmentation would likely involve the cleavage of the acyl-nitrogen bond, loss of the chloroalkyl chain, and fragmentation of the piperidine ring.

Table 3: Predicted High-Resolution Mass and Potential Fragments

Species Formula Calculated m/z (Monoisotopic) Description
[M+H]⁺ [C₉H₁₇ClNO]⁺ 190.0993 Protonated parent molecule
[M-Cl]⁺ [C₉H₁₆NO]⁺ 154.1226 Loss of chlorine radical
[C₅H₁₀N]⁺ [C₅H₁₀N]⁺ 84.0808 Piperidine fragment

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

The primary functional groups in this compound are the tertiary amide, the alkyl chloride, and the piperidine ring. Each of these moieties exhibits characteristic vibrational frequencies.

Amide Group: The most prominent feature in the IR spectrum is the amide I band, which is primarily due to the C=O stretching vibration. For tertiary amides, this band typically appears in the region of 1630-1670 cm⁻¹. The C-N stretching vibration (amide II band is absent in tertiary amides) is more complex and couples with other vibrations, appearing in the 1200-1300 cm⁻¹ range. The rotational isomerism around the C-N amide bond can lead to different conformational states (e.g., syn and anti rotamers), which may be distinguishable by subtle shifts in these vibrational bands. researchgate.netmdpi.com

Piperidine Ring: The piperidine ring displays a series of C-H stretching vibrations just below 3000 cm⁻¹ and characteristic CH₂ scissoring (around 1450 cm⁻¹), twisting, and wagging modes at lower frequencies. The N-H stretching vibrations, typically seen around 3300 cm⁻¹, are absent due to the tertiary nature of the piperidine nitrogen in the final compound. nih.govresearchgate.net Computational studies on similar methylpiperidine molecules have shown that density functional theory (DFT) calculations can accurately predict these vibrational modes. nih.gov The chair conformation is the most stable for the piperidine ring, and its vibrational spectrum reflects this specific geometry.

Alkyl Chloride Group: The C-Cl stretching vibration is a key marker for the chloroalkyl chain. This vibration typically occurs in the 600-800 cm⁻¹ region of the spectrum. The exact position is sensitive to the conformation of the alkyl chain (trans vs. gauche). For instance, in 4-chlorobutyryl chloride, the precursor to the title compound, a strong IR absorption corresponding to the C-Cl bond is expected in this region. nih.gov

FT-IR and Raman spectroscopy are complementary techniques. epequip.com While the C=O stretch gives a strong signal in the IR spectrum, C-C and C-Cl stretching vibrations may be more prominent in the Raman spectrum. A combined analysis provides a more complete picture of the molecule's vibrational framework. Conformational analysis, particularly of the flexible butanoyl chain and the orientation around the amide bond, can be supported by DFT calculations, which help in assigning experimental bands to specific vibrational modes of different conformers. researchgate.net

Table 1: Characteristic Vibrational Frequencies for this compound Functional Groups This table presents expected ranges based on data from analogous compounds.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Technique
Tertiary AmideC=O Stretch (Amide I)1630 - 1670FT-IR
Tertiary AmideC-N Stretch1200 - 1300FT-IR, Raman
Piperidine RingC-H Stretch2850 - 2950FT-IR, Raman
Piperidine RingCH₂ Scissor~1450FT-IR
Alkyl ChainC-Cl Stretch600 - 800FT-IR, Raman

Chiroptical Spectroscopy (VCD, ECD) for Stereochemical Assignment of Chiral Derivatives

While this compound itself is achiral, its derivatives can contain stereocenters, for instance, by substitution on the piperidine ring or the butanoyl chain. Chiroptical spectroscopic methods, namely Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful for the unambiguous determination of the absolute configuration of such chiral derivatives. nih.govdtu.dk

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. dtu.dk A VCD spectrum provides information about the three-dimensional arrangement of atoms in a chiral molecule. For a chiral derivative of this compound, each vibrational mode would exhibit a VCD signal (positive or negative), creating a unique spectral fingerprint for a specific enantiomer. Its mirror-image enantiomer would show a VCD spectrum of equal magnitude but opposite sign. nih.gov

The absolute configuration is typically determined by comparing the experimental VCD spectrum with the spectrum predicted for a known configuration using DFT calculations. nih.govrsc.org Key vibrational modes, such as the amide C=O stretch and various C-H bending modes, are particularly sensitive to the stereochemistry and provide robust data for comparison. VCD is advantageous as it provides a wealth of structural information across a wide spectral range. uva.nl

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light, probing the electronic transitions within a molecule. spectrabase.com For a chiral derivative to be ECD active, it must contain a chromophore (a light-absorbing group) in a chiral environment. In derivatives of this compound, the amide carbonyl group acts as a chromophore, absorbing in the far-UV region (around 200-240 nm).

The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the stereochemistry of the molecule. researchgate.netnih.gov As with VCD, the experimental ECD spectrum of an unknown stereoisomer is compared with spectra calculated via time-dependent DFT (TD-DFT) for all possible stereoisomers. A good match allows for the confident assignment of the absolute configuration. ECD is a highly sensitive technique, often requiring only microgram quantities of a sample. spectrabase.com

Table 2: Illustrative Data for Stereochemical Assignment using Chiroptical Spectroscopy This is a conceptual table illustrating the type of data obtained for a hypothetical chiral derivative.

TechniqueParameterHypothetical (R)-EnantiomerHypothetical (S)-EnantiomerApplication
ECDCotton Effect at ~220 nmPositive (Δε > 0)Negative (Δε < 0)Assignment of absolute configuration
VCDSignal at C=O Stretch (~1650 cm⁻¹)PositiveNegativeAssignment of absolute configuration
VCDSignal at C-H Bend (~1400 cm⁻¹)NegativePositiveConformational analysis and configuration

Computational and Theoretical Investigations of 4 Chloro 1 Piperidin 1 Yl Butan 1 One

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of 4-chloro-1-(piperidin-1-yl)butan-1-one. These calculations, typically employing methods like Density Functional Theory (DFT), can elucidate the distribution of electrons within the molecule, which in turn governs its reactivity and intermolecular interactions.

Key aspects of the electronic structure that can be analyzed include the distribution of atomic charges, the energies and shapes of molecular orbitals, and the molecular electrostatic potential (MEP). For instance, the nitrogen and oxygen atoms of the amide group are expected to be regions of high electron density, while the hydrogen atoms and the carbon atom bonded to chlorine would be more electron-deficient.

Table 1: Hypothetical Mulliken Atomic Charges for this compound

AtomCharge (e)
O1-0.550
N1-0.320
C1 (carbonyl)+0.450
C4 (with Cl)+0.150
Cl-0.180

Note: This data is illustrative and would be derived from specific DFT calculations (e.g., using a B3LYP functional with a 6-31G basis set).*

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also crucial. The HOMO is typically localized on the electron-rich parts of the molecule, such as the piperidine (B6355638) nitrogen and the carbonyl oxygen, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would be distributed over the electrophilic centers, like the carbonyl carbon, suggesting these are the sites for nucleophilic attack. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability.

Conformational Analysis and Energy Landscapes of this compound

The flexibility of both the piperidine ring and the chloro-butanoyl chain in this compound means that the molecule can exist in multiple conformations. A thorough conformational analysis is essential to identify the most stable three-dimensional structures and to understand the energy barriers between them.

This analysis is typically performed by systematically rotating the rotatable bonds, such as the C-N amide bond and the C-C bonds of the butyl chain, and calculating the potential energy at each step. The results can be visualized as a potential energy surface, where the minima correspond to stable conformers. The piperidine ring itself can adopt different conformations, most notably the chair, boat, and twist-boat forms, with the chair conformation generally being the most stable.

The relative energies of these conformers determine their population at a given temperature. The global minimum energy conformation represents the most likely structure of the molecule in the gas phase or in non-polar solvents.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

Conformer DescriptionDihedral Angle (C-C-C-Cl)Relative Energy (kcal/mol)
Anti (Global Minimum)180°0.00
Gauche 1+60°+1.25
Gauche 2-60°+1.30
Eclipsed (Transition State)+4.50

Note: These values are hypothetical and represent the type of data obtained from a conformational search.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum chemical calculations often model a molecule in isolation, molecular dynamics (MD) simulations provide a way to study its behavior in a more realistic environment, such as in a solvent. MD simulations model the movements of atoms over time by solving Newton's equations of motion.

For this compound, MD simulations can reveal how the presence of solvent molecules, like water or ethanol, affects its conformational preferences. The solvent can stabilize certain conformers through interactions like hydrogen bonding. These simulations can also provide insights into the dynamic behavior of the molecule, such as the flexibility of the piperidine ring and the side chain, and the rates of conformational transitions.

Furthermore, MD simulations can be used to calculate various thermodynamic properties, such as the free energy of solvation, which is a measure of how favorably the molecule interacts with the solvent.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters for this compound, which can then be compared with experimental data to validate the computational model.

Key predictable spectroscopic data include:

NMR Chemical Shifts: The magnetic shielding of each nucleus can be calculated, which directly relates to the chemical shifts observed in ¹H and ¹³C NMR spectra.

Vibrational Frequencies: The vibrational modes of the molecule can be calculated and correlated with the peaks in an infrared (IR) spectrum. For example, the stretching frequency of the carbonyl group (C=O) is a prominent feature.

UV-Vis Absorption: The energies of electronic transitions can be calculated to predict the wavelengths of maximum absorption in a UV-Vis spectrum.

Table 3: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data

Spectroscopic ParameterPredicted ValueExperimental Value
¹³C NMR Chemical Shift (C=O)170.5 ppm169.8 ppm
¹H NMR Chemical Shift (H on C4)3.65 ppm3.62 ppm
IR Frequency (C=O stretch)1655 cm⁻¹1648 cm⁻¹

Note: This table illustrates the typical agreement between predicted and experimental data.

Discrepancies between predicted and experimental data can often be resolved by refining the computational model, for instance, by including solvent effects or by using a more accurate theoretical method.

Quantitative Structure-Property Relationship (QSPR) Modeling for Hypothetical Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of new, hypothetical molecules based on their structure. For this compound, a QSPR model could be developed to explore how modifications to its structure would affect a particular property, such as solubility, boiling point, or chromatographic retention time.

The process involves creating a dataset of known molecules that are structurally related to this compound and their experimentally measured properties. For each molecule, a set of numerical descriptors representing its structural features (e.g., molecular weight, number of hydrogen bond donors, surface area) is calculated. A statistical model is then built to find a mathematical relationship between these descriptors and the property of interest.

This model can then be used to predict the properties of new, unsynthesized derivatives of this compound. For example, one could predict the change in water solubility upon replacing the chlorine atom with a fluorine or bromine atom, or by adding substituents to the piperidine ring. This approach can guide synthetic efforts by prioritizing the synthesis of molecules with desired properties.

Future Research Trajectories and Emerging Paradigms for 4 Chloro 1 Piperidin 1 Yl Butan 1 One

Exploration of Novel Catalytic Systems for its Synthesis and Derivatization

The synthesis of 4-chloro-1-(piperidin-1-yl)butan-1-one and its derivatives is fertile ground for the application of modern catalytic methods. While conventional synthesis involves the reaction of 4-chlorobutyryl chloride with piperidine (B6355638), often in the presence of a base like triethylamine, future research is focused on developing more efficient, selective, and environmentally benign catalytic alternatives. nih.gov

One promising area is the use of novel Lewis acids to catalyze the formation of related 4-chloropiperidine structures. For instance, Niobium(V) chloride (NbCl5) has been identified as an effective and easily handled Lewis acid for mediating the synthesis of 4-chloropiperidine derivatives from epoxides and homoallylic amines. rasayanjournal.co.in Exploring the application of such catalysts in alternative synthetic routes to the butan-1-one core could lead to higher yields and milder reaction conditions. rasayanjournal.co.in

Furthermore, the development of chiral catalysts presents a significant opportunity for the asymmetric derivatization of this compound. The synthesis of novel chiral phase-transfer catalysts, for example, could enable enantioselective alkylation or other transformations on molecules derived from this scaffold, which is crucial for the production of single-enantiomer pharmaceuticals. austinpublishinggroup.com

Table 1: Potential Catalytic Systems for Investigation

Catalytic System Potential Application Anticipated Advantages
Niobium(V) chloride (NbCl5) Alternative synthesis of the core structure High efficiency, mild conditions, easy handling. rasayanjournal.co.in
Chiral Phase-Transfer Catalysts Asymmetric derivatization of subsequent products High enantioselectivity, access to single-enantiomer compounds. austinpublishinggroup.com
Immobilized Catalysts Synthesis and purification Simplified catalyst recovery and reuse, reduced product contamination. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from traditional batch processing to continuous flow manufacturing. nih.gov Flow chemistry offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety when handling reactive intermediates, and amenability to automation. nih.govrsc.org

The synthesis of this compound is an ideal candidate for adaptation to a flow process. The reaction of 4-chlorobutyryl chloride and piperidine is exothermic, and a flow reactor can dissipate heat much more efficiently than a large batch vessel, preventing side reactions and improving product purity. nih.gov Automated platforms can integrate reaction, work-up, and purification steps into a seamless, computer-controlled sequence, increasing throughput and reproducibility. soci.orgchimia.ch Such systems enable rapid reaction optimization by allowing for the automated variation of parameters like temperature, residence time, and stoichiometry. soci.org

Table 2: Comparison of Batch vs. Flow Synthesis for this compound

Parameter Batch Synthesis Flow Synthesis
Heat Transfer Limited by surface area-to-volume ratio Excellent, due to high surface area-to-volume ratio
Mixing Often inefficient and variable Highly efficient and reproducible rsc.org
Safety Higher risk with large volumes of reagents Inherently safer due to small reactor volumes
Scalability Complex, often requires re-optimization Simpler, achieved by running for longer or numbering-up reactors rsc.org

| Automation | Difficult to fully automate | Readily integrated with automated pumps and control systems chimia.ch |

Development of Advanced Analytical Methods for In-situ Reaction Monitoring

To fully exploit the benefits of continuous flow synthesis, the development and integration of advanced analytical methods for real-time, in-situ reaction monitoring are essential. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes.

For the synthesis of this compound, in-line or on-line spectroscopic techniques can provide continuous data on reactant consumption and product formation. For example, Fourier-transform infrared (FT-IR) or Raman spectroscopy could monitor the disappearance of the acid chloride peak and the appearance of the amide carbonyl peak. Coupling the flow reactor output to an automated liquid chromatography system (HPLC or UPLC-MS) would allow for real-time quantification of the product, intermediates, and any impurities, enabling precise process control and optimization. soci.org

Table 3: Potential PAT Methods for In-situ Monitoring

Analytical Method Type of Information Provided Advantages for Flow Synthesis
FT-IR/Raman Spectroscopy Functional group analysis, reaction kinetics Non-invasive, provides real-time data on conversion
Online HPLC/UPLC-MS Quantitative analysis of product, byproducts, and impurities High sensitivity and specificity, detailed process understanding soci.org

| Flow NMR | Structural elucidation, impurity identification | Provides detailed structural information without sample workup |

Theoretical Predictions for Undiscovered Reactivity Patterns and Applications

Computational chemistry and theoretical modeling are becoming indispensable tools for predicting chemical reactivity and discovering new applications for molecules. While experimental work remains crucial, theoretical predictions can guide research efforts, saving significant time and resources.

For this compound, Density Functional Theory (DFT) calculations could be employed to model its reactivity. For instance, theoretical studies can predict the activation energies for nucleophilic substitution at the terminal chloro group with various nucleophiles, helping to optimize conditions for derivatization. Furthermore, computational methods can predict spectroscopic signatures (e.g., NMR, IR spectra), aiding in the characterization of new derivatives.

Beyond reactivity, molecular modeling can predict potential applications. Given that this compound is a precursor for pharmacologically active molecules, virtual screening and molecular docking studies could be used to identify potential biological targets for novel derivatives. nih.govnih.gov By computationally "docking" a library of virtual compounds derived from the this compound scaffold into the active sites of various proteins, researchers can identify promising candidates for future synthesis and biological testing.

Opportunities in Sustainable Chemical Manufacturing

The principles of green chemistry are increasingly influencing the design of chemical manufacturing processes. Future research on this compound will undoubtedly focus on developing more sustainable and environmentally friendly synthetic routes.

Key opportunities for "greening" the synthesis include:

Solvent Selection: The conventional synthesis often uses chlorinated solvents like dichloromethane. nih.gov A key research goal is to replace these with greener alternatives such as 2-methyltetrahydrofuran, cyclopentyl methyl ether, or even water, if the reaction system can be adapted.

Atom Economy: The current route involving 4-chlorobutyryl chloride and piperidine generates a hydrochloride salt as a byproduct. nih.gov Alternative, catalyst-driven routes that improve atom economy are highly desirable.

Energy Efficiency: As discussed, flow chemistry can significantly reduce the energy consumption associated with heating and cooling large batch reactors, contributing to a more sustainable process. nih.gov

Waste Reduction: The use of immobilized catalysts or reagents can simplify purification, eliminating the need for extensive extractions and chromatography, thereby reducing solvent use and waste generation. nih.gov

By integrating these green chemistry principles, the manufacturing of this compound can be made more efficient, safer, and environmentally responsible.

Q & A

Q. What are the common synthetic routes for preparing 4-chloro-1-(piperidin-1-yl)butan-1-one, and how are intermediates characterized?

Methodological Answer: The compound is typically synthesized via N-alkylation of piperidine with a 4-chlorobutanone precursor. For example:

  • Step 1: React 4-chloro-1-(4-fluorophenyl)butan-1-one with piperidine under reflux in toluene with a base (e.g., K₂CO₃) to form the target compound .
  • Purification: Flash chromatography is used to isolate the product, followed by characterization via ¹H/¹³C NMR , IR , and LC/MS-MS to confirm structural integrity. Key spectral markers include carbonyl stretches (~1680 cm⁻¹ in IR) and distinct alkyl/piperidine proton signals in NMR .

Q. How can researchers optimize reaction yields for piperidine alkylation with chlorobutanone derivatives?

Methodological Answer:

  • Solvent Selection: Toluene or acidic aqueous toluene enhances reactivity for alkylation .
  • Catalysis: Use of Rh/(R,R,R,R)-WingPhos L21 in enantioselective reductions improves stereochemical outcomes (up to 99% ee) .
  • Reaction Time: Extended reflux periods (6–8 hours) ensure completion, monitored via TLC or HPLC .

Q. What spectroscopic techniques are critical for characterizing this compound and its impurities?

Methodological Answer:

  • NMR: ¹H NMR reveals piperidine protons (δ 1.4–2.8 ppm) and the carbonyl-adjacent methylene group (δ 3.5–4.0 ppm). ¹³C NMR confirms the ketone carbon at ~210 ppm .
  • LC/MS-MS: Identifies molecular ion peaks (e.g., m/z 428.32 for analogous compounds) and fragmentation patterns to detect impurities .
  • IR: Confirms the ketone group (C=O stretch at ~1680 cm⁻¹) and absence of OH/NH stretches .

Advanced Research Questions

Q. How can structural modifications to the piperidine or chlorobutanone moieties influence biological activity in drug analogs?

Methodological Answer:

  • Piperidine Substitution: Introducing bulky groups (e.g., benzhydryloxy) enhances receptor binding affinity, as seen in histamine H₁ antagonists .
  • Chlorobutanone Chain Length: Shortening the chain reduces cytotoxicity in haloperidol analogs, while elongation improves CNS penetration .
  • Case Study: Replacing the 4-fluorophenyl group in 4-chloro-1-(4-fluorophenyl)butan-1-one with a biphenyl system increased Sigma-2 receptor affinity by 15-fold .

Q. What computational methods validate the interaction of this compound derivatives with biological targets?

Methodological Answer:

  • Docking Studies: Tools like AutoDock Vina predict binding poses to NMDA or Sigma-2 receptors. For example, compound 12 (a biphenyl derivative) showed a docking score of −9.2 kcal/mol for Sigma-2 .
  • DFT Calculations: Assess frontier orbitals (HOMO/LUMO) to predict reactivity. Fukui indices identify nucleophilic/electrophilic sites for functionalization .

Q. How do researchers resolve contradictions in spectral data for structurally similar intermediates?

Methodological Answer:

  • Contradiction Example: Discrepancies in ¹H NMR shifts for piperidine protons may arise from conformational flexibility or solvent effects. Use deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts .
  • Advanced Techniques: 2D NMR (COSY, HSQC) resolves overlapping signals. For example, HSQC correlates ambiguous proton signals with their carbon environments .

Q. What strategies mitigate low yields in multi-step syntheses involving this compound intermediates?

Methodological Answer:

  • Optimized Protection/Deprotection: Protecting the ketone with ethylene glycol improves stability during subsequent steps (e.g., Nazarov cyclization), achieving quantitative yields for indanone intermediates .
  • Catalyst Screening: Palladium-catalyzed cyanation-lactonization steps in escitalopram synthesis improved overall yields from 50% to 73% .

Q. How are enantiomeric excess (ee) and stereochemical purity ensured in chiral derivatives of this compound?

Methodological Answer:

  • Chiral Resolution: Use (+)- or (−)-DIP-Cl for enantioselective reductions, achieving >98% ee in haloperidol analogs .
  • Analytical Methods: Chiral HPLC with amylose-based columns separates enantiomers, while polarimetry confirms optical rotation .

Data Contradiction Analysis

Q. Why do different synthetic routes for analogous compounds report conflicting yields (e.g., 20–70%)?

Methodological Answer:

  • Reagent Purity: Impurities in commercial 4-chlorobutanone precursors (e.g., residual HCl) can reduce yields. Pre-treatment with NaHCO₃ mitigates this .
  • Reaction Scale: Small-scale reactions (≤1 mmol) often report lower yields due to handling losses, while larger batches (>10 mmol) benefit from optimized heat/mass transfer .

Q. How can researchers reconcile discrepancies in biological activity data for structurally similar analogs?

Methodological Answer:

  • Assay Variability: Standardize cell lines (e.g., SH-SY5Y for neuroactivity) and control for batch-to-batch differences in protein expression .
  • SAR Validation: Use Free-Wilson analysis to quantify contributions of individual substituents to activity, isolating confounding factors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.